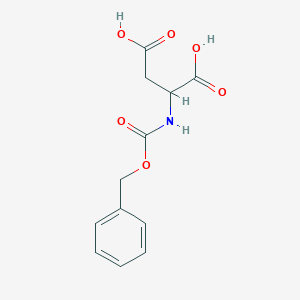

Z-D-Asp-OH

概要

説明

Z-D-Asp-OH is an aspartic acid derivative . It is used for research purposes and is not sold to patients .

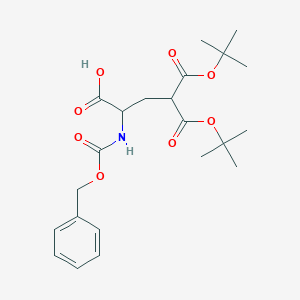

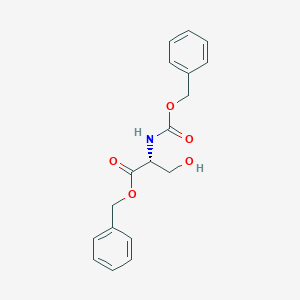

Molecular Structure Analysis

The molecular formula of this compound is C12H13NO6 . Its molecular weight is 267.23 .Physical and Chemical Properties Analysis

This compound is a white to off-white solid . It is stable under normal temperatures and pressures. It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 472.8±45.0 °C at 760 mmHg, and a flash point of 239.7±28.7 °C .科学的研究の応用

ZnO nanorods, investigated for surface recombination centers, identified OH bonds crucial in surface recombination processes (Yang et al., 2010).

In a study on the separation of chiral compounds, Z-l-Asp-OH was used as a template in molecularly imprinted porous layer open tubular capillaries, highlighting its potential in chromatographic applications (Kulsing et al., 2017).

The use of a caspase inhibitor, Z-Val-Ala-Asp(OMe)-CH2F, in reducing myocardial reperfusion injury, suggests the potential medical applications of similar peptide-based compounds (Yaoita et al., 1998).

Research on the synthesis of sweetener precursors catalyzed by thermolysin using Z-Asp-OH highlights its use in enzymatic peptide synthesis (Xing et al., 2009).

Safety and Hazards

Z-D-Asp-OH should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it is advised to avoid letting the product enter drains .

作用機序

Target of Action

Z-D-Asp-OH is an aspartic acid derivative Aspartic acid derivatives are known to interact with various biological targets, influencing a range of physiological functions .

Mode of Action

They are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

D-amino acids, including aspartic acid derivatives, are known to play versatile roles in foods, diseases, and organisms .

Pharmacokinetics

The solubility of this compound in ethanol is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

D-amino acids have shown potential in treating diseases, disengaging biofilm, inhibiting microbial infection, and restraining the growth of cancer cells .

Action Environment

The storage conditions for this compound are specified as -20°c for the powder form and -80°c for the solvent form , suggesting that temperature could be a significant environmental factor affecting its stability.

生化学分析

Biochemical Properties

Z-D-Asp-OH plays a significant role in biochemical reactions. It is involved in solution phase peptide synthesis . The exact enzymes, proteins, and other biomolecules it interacts with are not fully characterized yet.

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, D-Aspartate, a form of aspartic acid, acts as a signaling molecule in nervous and neuroendocrine systems . It performs important roles related to nervous system development and hormone regulation .

Molecular Mechanism

It is known that D-Aspartate fulfills many of the definitions of a classical neurotransmitter—that the molecule’s biosynthesis, degradation, uptake, and release take place within the presynaptic neuron, and that it triggers a response in the postsynaptic neuron after its release .

Temporal Effects in Laboratory Settings

It is known that the effects of biochemical compounds can vary over time, ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

D-Aspartate has been shown to have effects on hormone production and gametogenesis in vertebrate animal models .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully characterized. It is known that D-Aspartate is involved in glutamatergic neurotransmission and the synthesis of various hormones .

Transport and Distribution

It is known that D-Aspartate is found in high concentrations in distinct anatomical locations, suggesting specific physiological roles .

Subcellular Localization

It is known that D-Aspartate is an endogenous amino acid in the central nervous and reproductive systems of vertebrates and invertebrates .

特性

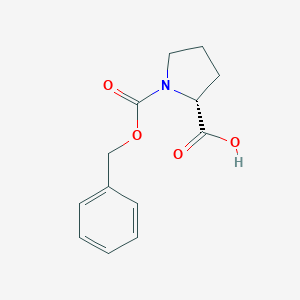

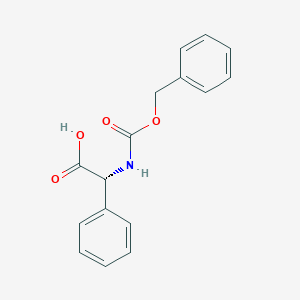

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7 | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

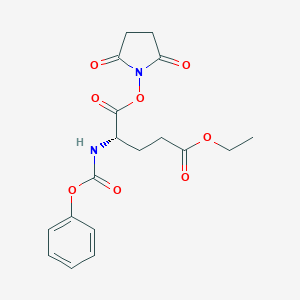

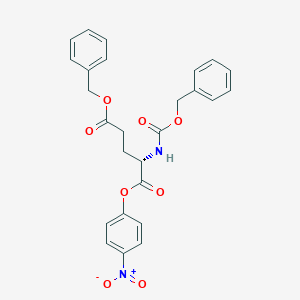

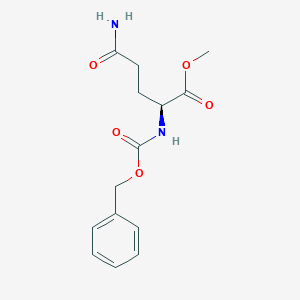

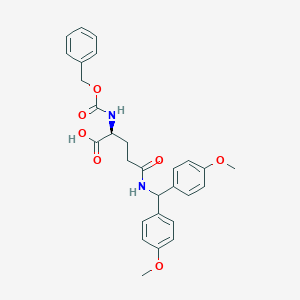

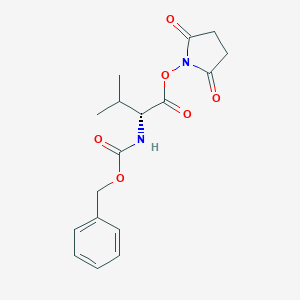

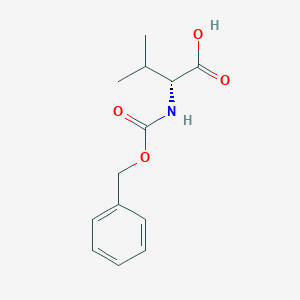

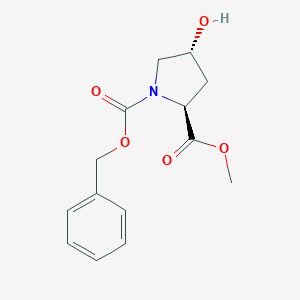

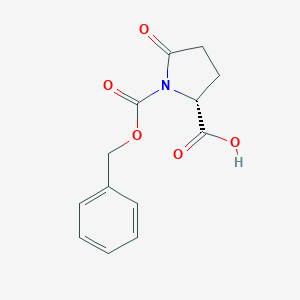

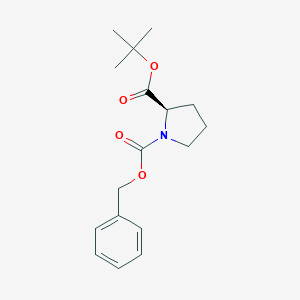

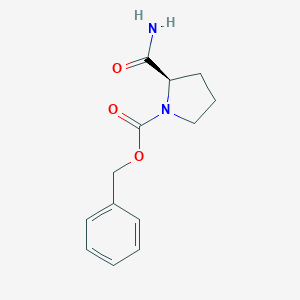

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。